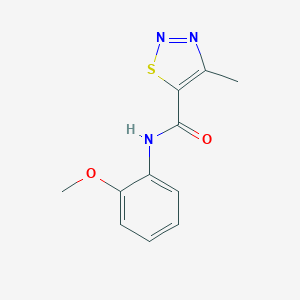

N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-Methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The amide nitrogen is further functionalized with a 2-methoxyphenyl moiety. The 2-methoxy substitution on the phenyl ring may influence lipophilicity, electronic properties, and target binding compared to other derivatives.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-7-10(17-14-13-7)11(15)12-8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWXGYMNCQHSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hurd-Mori Thiadiazole Synthesis

The Hurd-Mori method employs thionyl chloride (SOCl₂) to cyclize α,β-unsaturated hydrazones into 1,2,3-thiadiazoles. For 4-methyl-1,2,3-thiadiazole-5-carboxylic acid , the synthesis begins with a ketone derivative (e.g., acetylacetone) condensed with hydrazine to form a hydrazone. Subsequent treatment with SOCl₂ induces cyclization, yielding the thiadiazole ring.

Example Reaction Conditions

| Starting Material | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Acetylacetone hydrazone | SOCl₂, 0–5°C, 2 h | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 65–72% |

Key variables affecting yield include temperature control (optimal at 0–5°C) and stoichiometric excess of SOCl₂. Side reactions, such as over-chlorination, are minimized by gradual reagent addition.

Lalezari Thiadiazole Synthesis

An alternative approach involves oxidizing semicarbazones with selenium dioxide (SeO₂) to form selenadiazoles, but this method is less common for sulfur-containing analogs. For thiadiazoles, SOCl₂ remains the reagent of choice due to higher efficiency.

Introduction of the Carboxamide Group

The carboxylic acid at position 5 of the thiadiazole is converted to a carboxamide through activation followed by nucleophilic substitution.

Acyl Chloride Intermediate

The carboxylic acid is treated with thionyl chloride or oxalyl chloride to form the acyl chloride, which reacts with 2-methoxyaniline in the presence of a base.

Reaction Pathway

-

Activation :

-

Amidation :

Optimized Conditions

-

Solvent: Anhydrous ether or tetrahydrofuran (THF)

-

Base: Triethylamine (Et₃N) or pyridine to scavenge HCl

-

Temperature: 0°C to room temperature, 4–6 h

Alternative One-Pot Synthesis

Recent patents disclose a streamlined one-pot method combining cyclization and amidation:

Direct Coupling of Intermediates

A pre-formed 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride is reacted with 2-methoxyaniline in situ, eliminating the need for isolating intermediates.

Procedure

-

Synthesize the acyl chloride as described in Section 2.1.

-

Add 2-methoxyaniline (1.1 eq) directly to the reaction mixture.

-

Stir at room temperature for 12 h.

-

Purify via column chromatography (hexane:ethyl acetate = 3:1).

Optimization and Scalability

Solvent and Catalytic Systems

-

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may require higher temperatures, risking decomposition.

-

Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance amidation efficiency in non-polar solvents.

Comparative Yields with Catalysts

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| None | Ether | RT | 70% |

| EDCI | DCM | 0°C | 88% |

| DCC | THF | RT | 82% |

Industrial-Scale Production

-

Continuous flow reactors reduce reaction times and improve heat management.

-

High-throughput screening identifies optimal molar ratios (e.g., 1:1.05 acyl chloride:amine minimizes excess reagent waste).

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Aromatic protons of the 2-methoxyphenyl group (δ 6.8–7.3 ppm), methyl group on thiadiazole (δ 2.5 ppm).

-

IR : Stretching vibrations for amide C=O (1680 cm⁻¹) and N-H (3300 cm⁻¹).

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Antimicrobial Properties

N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been studied for its antimicrobial properties:

- Antibacterial Activity : Research indicates that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms that interfere with bacterial cell wall synthesis.

- Antifungal Activity : The compound shows effectiveness against various fungal strains by disrupting membrane integrity or inhibiting ergosterol biosynthesis.

Anticancer Activity

The compound exhibits promising anticancer properties across several cancer cell lines:

| Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Lung Cancer (HOP 92) | 6.49 | Induction of apoptosis |

| Colon Cancer (HCC-2998) | 5.31 | Cell cycle arrest and apoptosis |

| Prostate Cancer (PC-3) | 5.48 | Inhibition of tubulin polymerization |

These findings suggest that specific substitutions on the thiadiazole ring enhance cytotoxicity against cancer cells.

Pharmacological Properties

This compound demonstrates favorable pharmacokinetic properties:

- Metabolic Stability : The compound shows excellent metabolic stability with a prolonged half-life.

- Bioavailability : High bioavailability indicates effective absorption and distribution within biological systems.

Applications in Medicinal Chemistry

The compound's potential as a therapeutic agent extends to various applications:

- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.

- Neuroprotective Agents : Research suggests potential roles in treating neurodegenerative diseases by interacting with oxidative stress pathways.

- Psychoactive Effects : As an agonist for serotonin 5-HT2A/2C receptors, it may have implications in mental health treatment.

Industrial Applications

In the industrial sector, this compound is explored for:

- Agrochemicals : Development of fungicides or herbicides due to its antimicrobial properties.

- Pharmaceuticals : As a building block for synthesizing more complex therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or receptors involved in disease processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Thiadiazole Carboxamide Derivatives

Key Differences and Implications

Substituent Effects on Pharmacological Activity

- BTP2 : The 3,5-bis(trifluoromethyl)pyrazole group enhances binding to SOC channels, reducing calcium influx and mitigating pathologies like acute lung injury . Its trifluoromethyl groups increase electronegativity and metabolic stability.

- Org 214007-0: The bulky 8-cyano-dibenzoazepine substituent confers selectivity for glucocorticoid receptors, enabling anti-inflammatory effects without steroidal side effects .

Pharmacokinetic Considerations

- BTP2 : High lipophilicity (due to trifluoromethyl groups) may improve tissue penetration but reduce aqueous solubility.

Biological Activity

N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article outlines the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data and findings from recent studies.

2. Synthesis

The synthesis of this compound typically involves:

- Reaction of 2-methoxyaniline with thiosemicarbazide : This step is crucial for forming the thiadiazole ring.

- Cyclization under specific conditions : The reaction is usually carried out in solvents like ethanol or acetic acid at temperatures between 80-100°C.

- Carboxylation : The resulting intermediate is treated with a carboxylating agent (e.g., carbon dioxide) to introduce the carboxamide group.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.

- Anticancer Mechanism : It can induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, it may interfere with CDK9 kinase activity and STAT3 transcriptional activity .

4.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of thiadiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32.6 |

| Escherichia coli | 47.5 |

| Aspergillus niger | 50.0 |

These results suggest that the compound exhibits comparable or superior activity relative to standard antimicrobial agents .

4.2 Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| LoVo (Colon) | 23.29 | Significant anti-proliferative effects |

| MCF-7 (Breast) | 24.50 | Induces apoptosis and cell cycle arrest |

The IC50 values indicate that this compound effectively reduces cell viability in a dose-dependent manner .

5. Case Studies

A notable study investigated the effects of this compound on human cancer cell lines:

- Study Design : The compound was administered at varying concentrations over a period of 48 hours.

- Results : A marked decrease in cell viability was observed in both LoVo and MCF-7 cells, with apoptosis confirmed through Annexin V assays.

This study underscores the potential of this compound as a lead candidate for further development in cancer therapy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

Answer:

The synthesis typically involves cyclization reactions of precursor thiosemicarbazides or thiourea derivatives. A two-step approach is often used:

Condensation : Reacting 2-methoxyaniline with a thiocarbonyl chloride derivative (e.g., 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride) in anhydrous acetonitrile under reflux conditions to form an intermediate thiourea or carboxamide .

Cyclization : Treating the intermediate with iodine and triethylamine in DMF to induce cyclization, forming the thiadiazole ring. This method ensures high regioselectivity and avoids side reactions .

Key Considerations : Monitor reaction pH and temperature to prevent premature decomposition of intermediates.

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:

Structural characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group at C2 and methyl at C4) and carboxamide linkage .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .

Advanced: How can researchers address low aqueous solubility during biological assays?

Answer:

Low solubility is a common limitation for thiadiazole carboxamides. Mitigation strategies include:

- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or amino substituents) via post-synthetic modifications while preserving core bioactivity .

- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) or surfactants like Tween-80 to enhance solubility without denaturing proteins .

- Prodrug Design : Masking the carboxamide as an ester or glycoside to improve bioavailability, followed by enzymatic activation in vivo .

Advanced: What strategies optimize reaction yield in large-scale synthesis?

Answer:

Yield optimization requires:

- Catalyst Screening : Replace iodine with milder oxidizing agents (e.g., H₂O₂/Fe³⁺) to reduce side-product formation .

- Solvent Selection : Substitute DMF with DMA (N,N-dimethylacetamide) for better thermal stability during cyclization .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reduce reaction times compared to batch methods .

Advanced: How should conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

Answer:

Contradictory results often arise from assay-specific conditions. Resolution strategies:

- Dose-Response Analysis : Establish IC₅₀/EC₅₀ curves to differentiate selective activity from non-specific cytotoxicity .

- Structural Analog Comparison : Test derivatives lacking the methoxy or methyl groups to isolate pharmacophore contributions .

- Mechanistic Studies : Use fluorescence polarization or SPR to assess target binding affinity versus off-target interactions .

Advanced: What computational tools predict the compound’s reactivity for further functionalization?

Answer:

- DFT Calculations : Gaussian or ORCA software to model electrophilic substitution sites (e.g., C5 of the thiadiazole ring) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to prioritize substituents enhancing target binding (e.g., kinase inhibition) .

- SAR Libraries : Build structure-activity relationship (SAR) datasets using Cheminformatics platforms like RDKit .

Basic: What biological targets are associated with this compound in preliminary studies?

Answer:

Early studies on analogous thiadiazoles suggest:

- Antimicrobial Activity : Inhibition of bacterial enoyl-ACP reductase (FabI) and fungal lanosterol demethylase .

- Anticancer Potential : Caspase-3 activation via mitochondrial apoptosis pathways in leukemia cell lines .

Note : Target validation requires knockdown/knockout models to confirm specificity .

Advanced: How can regioselectivity challenges in electrophilic substitutions be resolved?

Answer:

Regioselectivity in methoxyphenyl or thiadiazole ring substitutions is controlled by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.